molecular formula C5H6IN3 B031681 3-Iodopyridine-2,6-diamine CAS No. 856851-34-8

3-Iodopyridine-2,6-diamine

Cat. No. B031681
M. Wt: 235.03 g/mol
InChI Key: JRCCUFRNNYDTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopyridine-2,6-diamine is a chemical compound that has been studied in various contexts within chemistry, particularly in organic synthesis and molecular structure analysis.

Synthesis Analysis

  • Syntheses of related pyridine derivatives have been explored, such as the hydrothermal syntheses of copper sulfate−organodiamine phases, which may provide insights into the synthesis pathways of similar compounds (Hagrman et al., 1998).
  • The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlights methods that could be applicable to 3-Iodopyridine-2,6-diamine (Wu et al., 2022).

Molecular Structure Analysis

  • Investigations into the crystal structure of various pyridine derivatives, such as 3-amino-5-bromo-2-iodopyridine, provide insights into potential molecular structures of 3-Iodopyridine-2,6-diamine (Bunker et al., 2008).

Chemical Reactions and Properties

  • Studies on the reactivity of similar iodopyridines, like the direct oxidative C-H amination of imidazopyridines, may indicate the types of chemical reactions 3-Iodopyridine-2,6-diamine could undergo (Mondal et al., 2017).

Physical Properties Analysis

  • The synthesis and characterization of compounds like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, which are structurally related to 3-Iodopyridine-2,6-diamine, offer insights into physical properties like fluorescence in the violet spectrum (Bardasov et al., 2020).

Chemical Properties Analysis

  • Research on related compounds, such as the study of luminescent europium(III) and terbium(III) chelates of 2,2':6',2''-terpyridine derivatives, can provide valuable information about the chemical properties of 3-Iodopyridine-2,6-diamine (Mukkala et al., 1993).

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 3-Iodopyridine-2,6-diamine is a structural component in the synthesis of imidazopyridine derivatives . These derivatives have been found to have significant therapeutic potential due to their structural resemblance to purines . They are known to play a crucial role in numerous disease conditions .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves the reduction of 6-methoxy-3-nitropyridin-2-amine using Pd/C as a catalyst under hydrogen gas to give the compound 6-methoxypyridine-2,3-diamine . This diamino analog is unstable and is immediately used in the next step of the reaction without further purification .
  • Results or Outcomes : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Application in the Synthesis of Pyridine Alkaloids

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Iodopyridine-2,6-diamine is used in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D and theonelladins D .
  • Methods of Application or Experimental Procedures : The synthesis of these alkaloids involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
  • Results or Outcomes : These alkaloids have various biological activities and are used in the treatment of different diseases .

Application in the Production of 3-Phenylphenazopyridine

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 3-Iodopyridine-2,6-diamine is an intermediary in the manufacture of 3-Phenylphenazopyridine, which is utilized for the treatment of pain (urinary tract) .
  • Methods of Application or Experimental Procedures : The production of 3-Phenylphenazopyridine involves the use of 3-Iodopyridine-2,6-diamine as an intermediate .
  • Results or Outcomes : 3-Phenylphenazopyridine is an impurity of Phenazopyridine, an azo dye that is used in the treatment of urinary tract infections .

Application in the Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

  • Specific Scientific Field : Biochemistry .
  • Summary of the Application : 2-Iodopyridine, a derivative of iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
  • Methods of Application or Experimental Procedures : The production of these inhibitors involves the use of 2-Iodopyridine as a reagent .
  • Results or Outcomes : These inhibitors have potential therapeutic applications .

Application in the Synthesis of Pyridine Alkaloids

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Iodopyridine is used in the synthesis of pyridine alkaloids .
  • Methods of Application or Experimental Procedures : The synthesis of these alkaloids involves attaching a functional group containing iodine to the third carbon position of the pyridine ring .
  • Results or Outcomes : These alkaloids have various biological activities and are used in the treatment of different diseases .

Safety And Hazards

The safety information for 3-Iodopyridine-2,6-diamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers The relevant papers retrieved do not provide additional information on 3-Iodopyridine-2,6-diamine .

properties

IUPAC Name

3-iodopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCUFRNNYDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332995
Record name 3-iodopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopyridine-2,6-diamine

CAS RN

856851-34-8
Record name 3-iodopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopyridine-2,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Diaminopyridine (100 g, 916 mmol) was dissolved in dimethyl sulfoxide (400 mL), and N-iodosuccinimide (100 g, 445 mmol) was added in one portion while stirring at room temperature. The reaction solution was stirring for 10 minutes at room temperature. Water (3.5 L) was added to the reaction solution, and the precipitated solids were filtered out. The resulting aqueous layer was extracted with ethyl acetate (1.3 L) 3 times. The ethyl acetate layers were combined and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (heptane:ethyl acetate=2:3) to obtain the title compound (23.8 g, 22.8%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three
Yield
22.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.